

Understanding the Mass Shift in ¹⁵N Labeled Peptides: A Technical Guide

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Introduction

Stable isotope labeling is a cornerstone of modern proteomics, enabling precise and accurate quantification of proteins and peptides. Among the various labeling strategies, the use of the heavy isotope of nitrogen, ¹⁵N, offers a versatile and powerful approach for metabolic labeling of entire proteomes. This in-depth technical guide explores the fundamental principles behind the mass shift observed in ¹⁵N labeled peptides, provides detailed experimental methodologies, and presents a framework for data analysis.

The core principle of ¹⁵N labeling lies in the substitution of the naturally abundant ¹⁴N isotope with the heavier ¹⁵N isotope within the amino acid building blocks of proteins. This incorporation results in a predictable mass increase in the labeled peptides, which can be readily detected by mass spectrometry. By comparing the mass spectra of labeled and unlabeled samples, researchers can accurately quantify differences in protein abundance, study protein turnover, and gain insights into complex biological processes.

The Core Principle: Mass Shift per Nitrogen Atom

The mass shift observed in a ¹⁵N labeled peptide is directly proportional to the number of nitrogen atoms present in its amino acid sequence. Each nitrogen atom incorporated as ¹⁵N instead of ¹⁴N results in a mass increase of approximately 0.997 Da (the difference between



the mass of ¹⁵N and ¹⁴N). For practical purposes in mass spectrometry, this is often approximated as a 1 Da shift per nitrogen atom.

The number of nitrogen atoms varies for each amino acid, leading to a unique mass shift for any given peptide. This predictable relationship is fundamental to the interpretation of mass spectrometry data from ¹⁵N labeling experiments.

Quantitative Data: Mass Shift per Amino Acid

The following table summarizes the number of nitrogen atoms for each of the 20 standard amino acids and the corresponding theoretical mass shift upon complete ¹⁵N labeling. This information is crucial for calculating the expected mass of a labeled peptide and for interpreting the resulting mass spectra.



Amino Acid	3-Letter Code	1-Letter Code	Number of Nitrogen Atoms	Theoretical Mass Shift (Da)
Alanine	Ala	А	1	~1
Arginine	Arg	R	4	~4
Asparagine	Asn	N	2	~2
Aspartic Acid	Asp	D	1	~1
Cysteine	Cys	С	1	~1
Glutamic Acid	Glu	Е	1	~1
Glutamine	Gln	Q	2	~2
Glycine	Gly	G	1	~1
Histidine	His	Н	3	~3
Isoleucine	lle	I	1	~1
Leucine	Leu	L	1	~1
Lysine	Lys	К	2	~2
Methionine	Met	М	1	~1
Phenylalanine	Phe	F	1	~1
Proline	Pro	Р	1	~1
Serine	Ser	S	1	~1
Threonine	Thr	Т	1	~1
Tryptophan	Trp	W	2	~2
Tyrosine	Tyr	Υ	1	~1
Valine	Val	V	1	~1

Experimental Protocols



The successful implementation of ¹⁵N labeling experiments relies on robust and well-defined protocols. Below are detailed methodologies for metabolic labeling in E. coli, a commonly used expression system, and subsequent sample preparation for mass spectrometry analysis.

Metabolic Labeling of Proteins in E. coli with ¹⁵N

This protocol describes the expression of a target protein in E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

Materials:

- E. coli expression strain transformed with the vector containing the gene of interest.
- Minimal medium plates (e.g., M9 agar) with appropriate antibiotics.
- M9 minimal medium (10x stock solution).
- 15NH4Cl (ammonium chloride with >98% 15N enrichment).
- Carbon source (e.g., 20% w/v glucose solution, sterile).
- Trace elements solution (100x stock).
- 1 M MgSO₄ (sterile).
- 1 M CaCl₂ (sterile).
- Thiamine and Biotin solutions (1 mg/mL, filter-sterilized).
- Appropriate antibiotics.
- Inducing agent (e.g., IPTG).

Protocol:

Starter Culture: Pick a single colony from a fresh minimal medium plate and inoculate a 5 mL starter culture of M9 minimal medium containing the appropriate antibiotics and unlabeled (¹⁴N) ammonium chloride. Grow overnight at 37°C with shaking.



- Main Culture Inoculation: The next day, inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl as the sole nitrogen source, glucose, trace elements, MgSO₄, CaCl₂, thiamine, biotin, and antibiotics) with the overnight starter culture.
- Cell Growth: Grow the culture at the optimal temperature for protein expression (e.g., 37°C) with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induction: Induce protein expression by adding the appropriate concentration of the inducing agent (e.g., IPTG to a final concentration of 1 mM).
- Protein Expression: Continue to incubate the culture for the desired period to allow for protein expression (typically 3-16 hours), potentially at a lower temperature (e.g., 18-25°C) to improve protein solubility.
- Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant.
- Cell Lysis and Protein Purification: The cell pellet can be stored at -80°C or processed immediately. Lyse the cells using appropriate methods (e.g., sonication, French press) and purify the ¹⁵N-labeled protein of interest using standard chromatography techniques.

Sample Preparation for Mass Spectrometry

This protocol outlines the steps for digesting the purified ¹⁵N-labeled protein and preparing the resulting peptides for mass spectrometry analysis.

Materials:

- Purified ¹⁵N-labeled protein.
- Unlabeled control protein.
- Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
- Reducing agent (e.g., 10 mM Dithiothreitol DTT).
- Alkylating agent (e.g., 55 mM Iodoacetamide IAA).



- Proteolytic enzyme (e.g., Trypsin, sequencing grade).
- Quenching solution (e.g., Formic acid).
- C18 solid-phase extraction (SPE) cartridges or tips for desalting.
- Mass spectrometry-grade solvents (e.g., acetonitrile, water, formic acid).

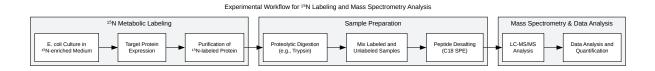
Protocol:

- Protein Denaturation, Reduction, and Alkylation:
 - Denature the purified ¹⁵N-labeled and unlabeled control proteins separately in a denaturing buffer.
 - Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
 - Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.
- Proteolytic Digestion:
 - Dilute the denatured, reduced, and alkylated protein solution with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0) to reduce the urea concentration to less than 1 M.
 - Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
- Sample Mixing (for relative quantification): Mix the ¹⁵N-labeled and unlabeled peptide samples at a 1:1 ratio.
- Desalting: Acidify the peptide mixture with formic acid to inactivate the trypsin. Desalt the
 peptides using C18 SPE cartridges or tips according to the manufacturer's instructions.
- Sample Concentration and Reconstitution: Dry the desalted peptides using a vacuum centrifuge and reconstitute them in a small volume of an appropriate solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Visualizing the Workflow and Principles



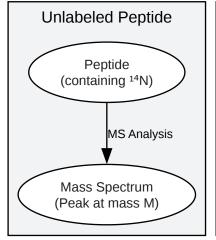
Diagrams are essential for understanding complex workflows and relationships. The following visualizations, created using the DOT language, illustrate the key processes in ¹⁵N labeling and analysis.

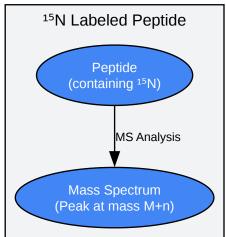


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Caption: A flowchart illustrating the major steps in a typical ¹⁵N metabolic labeling experiment.

Principle of Mass Shift in ¹⁵N Labeled Peptides





Resulting Mass Shift

Mass Shift $(\Delta m) = n$ where 'n' is the number of nitrogen atoms in the peptide

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Caption: A diagram explaining the relationship between nitrogen count and mass shift.

Data Analysis and Interpretation

The analysis of data from ¹⁵N labeling experiments involves several key steps:

- Peptide Identification: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides in the sample. Search algorithms must be configured to consider the variable mass shift due to ¹⁵N incorporation.
- Quantification: The relative abundance of a peptide in the labeled and unlabeled states is
 determined by comparing the peak intensities or areas of the corresponding isotopic
 envelopes in the mass spectrum. Specialized software packages, such as MaxQuant or
 Protein Prospector, are commonly used for this purpose.[1]
- Determination of Labeling Efficiency: Incomplete labeling can occur, where not all nitrogen atoms are replaced by ¹⁵N. This can affect the accuracy of quantification.[2] The labeling efficiency can be determined by analyzing the isotopic distribution of the labeled peptides and comparing it to theoretical distributions at different enrichment levels.[3] Software tools can assist in calculating and correcting for the labeling efficiency.[4]
- Addressing Scrambling: In some cases, the ¹⁵N label from one amino acid can be
 metabolically converted and incorporated into other amino acids, a phenomenon known as
 "scrambling".[5] This can complicate data analysis and may require specific experimental
 designs or analytical approaches to mitigate.

Conclusion

¹⁵N metabolic labeling is a robust and widely applicable technique for quantitative proteomics. A thorough understanding of the principles of mass shift, coupled with meticulous experimental execution and sophisticated data analysis, enables researchers to obtain high-quality, quantitative data on a proteome-wide scale. This guide provides a foundational understanding and practical methodologies to empower researchers in their application of this powerful technology.



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